6-bromo-N-(5-chloro-2-methoxyphenyl)-8-methyl-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(5-chloro-2-methoxyphenyl)-8-methyl-2-phenylquinoline-4-carboxamide is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes bromine, chlorine, methoxy, and phenyl groups attached to a quinoline core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(5-chloro-2-methoxyphenyl)-8-methyl-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Chlorination and Methoxylation: The chlorination and methoxylation of the phenyl ring can be carried out using chlorinating agents like thionyl chloride and methoxylating agents like sodium methoxide.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(5-chloro-2-methoxyphenyl)-8-methyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like sodium methoxide for methoxylation.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, 6-bromo-N-(5-chloro-2-methoxyphenyl)-8-methyl-2-phenylquinoline-4-carboxamide is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its interactions with biological macromolecules are of particular interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 6-bromo-N-(5-chloro-2-methoxyphenyl)-8-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
- 6-bromo-N-(5-chloro-2-methoxyphenyl)-1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxamide
Uniqueness
Compared to similar compounds, 6-bromo-N-(5-chloro-2-methoxyphenyl)-8-methyl-2-phenylquinoline-4-carboxamide stands out due to its specific substitution pattern on the quinoline core. This unique arrangement of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H18BrClN2O2 |
---|---|
Molecular Weight |
481.8 g/mol |
IUPAC Name |
6-bromo-N-(5-chloro-2-methoxyphenyl)-8-methyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H18BrClN2O2/c1-14-10-16(25)11-18-19(13-20(27-23(14)18)15-6-4-3-5-7-15)24(29)28-21-12-17(26)8-9-22(21)30-2/h3-13H,1-2H3,(H,28,29) |
InChI Key |
JBPJQXHBVLFBEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C=C2C(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.